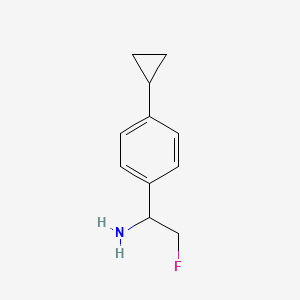
1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a fluorinated ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenyl bromide through the bromination of 4-cyclopropylphenyl.
Fluorination: The bromide intermediate is then subjected to a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, to introduce the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium fluoride, and various nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and amine group play crucial roles in its binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and overall conformation, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Cyclopropylphenyl)ethanone: Shares the cyclopropylphenyl structure but lacks the fluorine and amine groups.
2-Fluoroethanamine: Contains the fluorinated ethanamine chain but lacks the cyclopropylphenyl moiety.
Uniqueness: 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine is unique due to the combination of its cyclopropylphenyl structure with a fluorinated ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-(4-cyclopropylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C11H14FN/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |
Clé InChI |
FSGXLUWAKJMCJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=C(C=C2)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


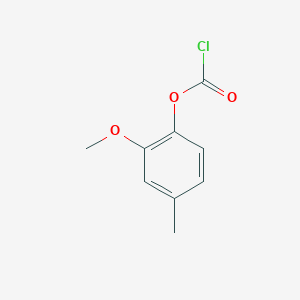


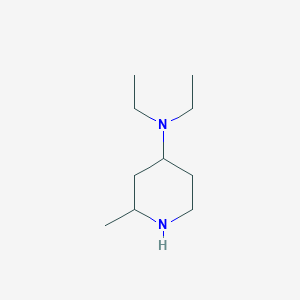


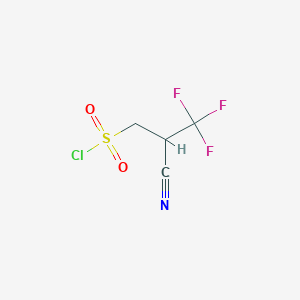
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
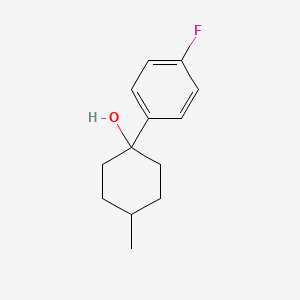

![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
